3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a bromine atom attached to a benzene ring, which is further connected to an oxadiazole ring and a dimethylphenyl group through an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, oxadiazole, and dimethylphenyl groups. The bromine atom would add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which is a heterocycle with potential sites for nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The oxadiazole ring could contribute to the compound’s stability .Scientific Research Applications
Intermolecular Interactions and Structural Analysis Research on antipyrine-like derivatives, including those with 1,3,4-oxadiazole units, has demonstrated their potential for detailed intermolecular interaction studies. These studies, including X-ray structure characterization and Hirshfeld surface analysis, provide insights into the molecular stability and interaction mechanisms of these compounds, which are crucial for developing new materials and pharmaceuticals. The research highlighted the significance of hydrogen bonding and π-interactions in stabilizing molecular structures, which can be applied to the design of novel compounds with specific properties (Saeed et al., 2020).
Synthetic Pathways and Transformations Studies on the synthesis of 1,3,4-oxadiazole derivatives, including transformations of oxadiazol-2(3H)-one derivatives, have shed light on novel synthetic pathways that can be employed to create a variety of structurally diverse compounds. These synthetic methodologies are valuable for the development of new drugs and materials, as they offer efficient routes to access a wide range of functionalized molecules (Chau et al., 1997).
Antibacterial and Anticancer Properties The design and synthesis of novel analogs with the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial and anticancer activities. Such studies are crucial for the discovery of new therapeutic agents. For example, specific compounds were identified with significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents. Additionally, certain derivatives exhibited notable cytotoxic activity against cancer cell lines, suggesting their utility as leads in anticancer drug development (Palkar et al., 2017).
Material Science Applications Research on polyamides and polymers incorporating the 1,3,4-oxadiazole ring has revealed their potential in creating high-performance materials. These materials exhibit good thermal stability and mechanical properties, making them suitable for various industrial applications. The study of these polymers' synthesis and properties provides a foundation for developing new materials with tailored functionalities (Sava et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-6-7-11(2)14(8-10)16-20-21-17(23-16)19-15(22)12-4-3-5-13(18)9-12/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRASHWSMOMTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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